molecular formula C20H23FN4O5S B2725793 N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 872987-25-2

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2725793
CAS No.: 872987-25-2
M. Wt: 450.49
InChI Key: APUJJZHZKAFRHE-UHFFFAOYSA-N
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Description

N-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a synthetic compound featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 4-fluoro-2-methylbenzenesulfonyl group and an ethanediamide bridge linked to a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c1-14-10-16(21)5-6-17(14)31(28,29)25-8-3-9-30-18(25)13-24-20(27)19(26)23-12-15-4-2-7-22-11-15/h2,4-7,10-11,18H,3,8-9,12-13H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUJJZHZKAFRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” likely involves multiple steps, including the formation of the oxazinan ring, the introduction of the sulfonyl group, and the coupling of the pyridine moiety. Typical reaction conditions may include:

    Formation of the oxazinan ring: This could involve the cyclization of an appropriate amine with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the sulfonyl group: This step might involve the reaction of a fluoromethylphenyl compound with a sulfonyl chloride in the presence of a base.

    Coupling with pyridine: The final step could involve the coupling of the oxazinan intermediate with a pyridine derivative using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group may be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The oxazinan ring and the sulfonyl group may be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Research indicates that N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide exhibits significant biological activity:

Anticancer Properties :

  • Mechanism of Action : The compound may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical for its potential use in cancer therapies.
CompoundCell LineIC50 (μM)Mechanism
5gMCF-74.47Tubulin polymerization inhibition
4dA278052.8Cell cycle arrest at G2/M phase

Sodium Channel Modulation :
This compound may also act as a modulator of sodium channels, which are vital for cellular excitability and signal transduction processes.

Case Studies

Several studies highlight the potential applications of this compound:

  • Cytotoxicity in Cancer Cells : A study demonstrated that analogs of this compound induced significant cell cycle arrest at the G2/M phase and inhibited tubulin polymerization. These findings suggest that this compound could exhibit similar effects due to structural similarities.
  • Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against various pathogens, including Staphylococcus aureus, indicating its potential application in treating bacterial infections.

Mechanism of Action

The mechanism of action of “N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group and the pyridine moiety could play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The target compound is compared to three analogs (Table 1), highlighting substituent-driven differences in molecular weight, polarity, and steric bulk.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight R1 (Sulfonyl Group) R2 (Ethanediamide Substituent)
Target Compound C23H26FN3O5S* 499.54* 4-Fluoro-2-methylbenzenesulfonyl (Pyridin-3-yl)methyl
N-Ethyl-N′-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide C18H24FN3O5S 413.47 4-Fluoro-2-methylbenzenesulfonyl Ethyl
N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-[2-(2-methoxyphenyl)ethyl]ethanediamide C22H26FN3O6S 479.52 4-Fluorophenylsulfonyl 2-(2-Methoxyphenyl)ethyl
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide C17H24FN3O5S 401.45 4-Fluorobenzenesulfonyl 2-Methylpropyl

*Calculated based on structural analogy to cited compounds.

Key Differences and Implications
  • Target vs. Ethyl-Substituted Analog () : Replacing the ethyl group with a pyridin-3-ylmethyl moiety increases molecular weight (~86 Da) and introduces aromaticity, likely enhancing solubility and target binding via π-π interactions or hydrogen bonding.
  • Target vs. However, the methoxy group in the analog could stabilize interactions with hydrophobic enzyme pockets.
  • Target vs. 2-Methylpropyl Analog () : The pyridinylmethyl substituent replaces a branched alkyl chain, increasing polarity (logP reduction) and enabling interactions with polar residues in biological targets.

Research Findings and Trends

  • Biological Relevance : Pyridine-containing analogs (e.g., ) exhibit improved solubility in aqueous buffers (pH 6–8), a trait critical for oral bioavailability.
  • Thermal Stability: Compounds with bulkier substituents (e.g., 2-methoxyphenylethyl in ) show higher melting points (175–178°C in related chromenones ), suggesting enhanced crystalline stability.

Biological Activity

N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazinan ring, a sulfonyl group, and a pyridine moiety. These structural elements contribute to its biological activity by facilitating interactions with specific molecular targets.

Structural Formula

\text{N 3 4 fluoro 2 methylbenzenesulfonyl 1 3 oxazinan 2 yl methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide}

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The compound can modulate enzymatic activity through:

  • Inhibition of Acetylcholinesterase (AChE) : Similar compounds have shown promising AChE inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's.
  • Binding to Receptor Sites : The presence of the pyridine group may facilitate binding to various receptors, potentially influencing cellular signaling pathways.

In Vitro Studies

Recent studies have highlighted the compound's potential as an AChE inhibitor. For instance, compounds with similar structures have demonstrated IC50 values comparable to established inhibitors like tacrine.

Table 1: Comparative IC50 Values of Related Compounds

Compound NameIC50 (µM)Target Enzyme
Tacrine0.5AChE
Compound A0.7AChE
This compoundTBDAChE

Note: TBD indicates that further studies are needed to determine the exact IC50 value for this compound.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of similar compounds reported that modifications in the sulfonyl and oxazinan structures significantly affected their AChE inhibitory potency. The study utilized spectrophotometric methods for activity assessment and molecular docking studies to elucidate binding interactions.

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound binds effectively at the active site of AChE. The docking simulations indicated stable interactions with key residues in the enzyme's active site, suggesting a mechanism for its inhibitory action.

Q & A

How can the multi-step synthesis of this compound be optimized to address steric hindrance from the 4-fluoro-2-methylbenzenesulfonyl group?

Answer:
The sulfonyl group introduces steric and electronic challenges during coupling reactions. To optimize:

  • Stepwise Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for the pyridinylmethyl and oxazinan-methyl intermediates, as demonstrated for analogous ethanediamides .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., sulfonyl oxygen) with tert-butyldimethylsilyl chloride to reduce steric interference during amide bond formation .
  • Solvent/Temperature : Perform reactions in polar aprotic solvents (e.g., DMF) at 60–80°C to enhance solubility and reaction kinetics .

What advanced analytical techniques are recommended to confirm structural integrity and purity?

Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the sulfonyl group’s integration and the oxazinan-methyl linkage. 19F^{19}F-NMR can confirm the fluorine substituent’s position .
  • HPLC-MS : Pair reverse-phase HPLC with high-resolution mass spectrometry to assess purity (>98%) and molecular ion peaks .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the oxazinan ring, critical for bioactivity studies .

How can contradictory in vitro vs. in vivo bioactivity data be resolved for this compound?

Answer:
Discrepancies often arise from metabolic instability or off-target interactions. Mitigate by:

  • Metabolite Identification : Use liver microsome assays to track degradation products (e.g., sulfone oxidation) .
  • Orthogonal Assays : Validate target engagement with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) alongside cell-based assays .
  • Structural Analog Testing : Compare activity with analogs lacking the pyridinylmethyl group to isolate functional moieties .

What computational methods are suitable for predicting binding interactions with kinase targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Model the sulfonyl group’s electrostatic interactions with ATP-binding pockets (e.g., tyrosine kinases).
  • Docking Studies : Use AutoDock Vina to screen against kinase libraries, prioritizing targets with hydrophobic pockets compatible with the oxazinan ring .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon fluoromethyl substitution .

How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

Answer:

  • Core Modifications : Synthesize analogs with variations in:
    • Sulfonyl Group : Replace fluorine with chlorine to assess halogen sensitivity .
    • Pyridinyl Position : Test pyridin-2-yl vs. pyridin-4-yl substitutions for steric effects .
  • Bioactivity Profiling : Use dose-response curves (IC50_{50}) in enzyme inhibition assays (e.g., kinase panels) and cytotoxicity screens (e.g., NCI-60 cell lines) .

What strategies improve the compound’s stability under physiological conditions?

Answer:

  • pH Stability Testing : Conduct accelerated degradation studies in buffers (pH 1–9) to identify labile bonds (e.g., amide hydrolysis) .
  • Prodrug Design : Mask the sulfonyl group as a tert-butyl ether to enhance metabolic stability .
  • Lyophilization : Formulate as a lyophilized powder to prevent hydrolysis during storage .

How can in vivo pharmacokinetic (PK) parameters be optimized for CNS penetration?

Answer:

  • LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl) to the oxazinan ring while maintaining LogP <3 for blood-brain barrier (BBB) penetration .
  • Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis; reduce binding by truncating hydrophobic substituents .
  • Microdialysis : Quantify brain-to-plasma ratios in rodent models to validate CNS exposure .

What methodologies validate target specificity in complex biological matrices?

Answer:

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down interacting proteins from cell lysates .
  • Kinobeads® Screening : Compete with immobilized kinase inhibitors to identify off-target binding .
  • CRISPR-Cas9 Knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

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